N-formyl-(S)-isoserine is a derivative of isoserine, which is an amino acid characterized by the presence of a formyl group (-CHO) attached to the nitrogen atom of the amino group. This compound has garnered attention due to its potential applications in pharmaceuticals and biochemistry. The structure of N-formyl-(S)-isoserine consists of a chiral center, making it an important compound in studies related to stereochemistry and biological activity.
N-formyl-(S)-isoserine exhibits notable biological activities that make it a subject of interest in medicinal chemistry:
The synthesis of N-formyl-(S)-isoserine can be achieved through several methods:
N-formyl-(S)-isoserine has several potential applications:
Interaction studies involving N-formyl-(S)-isoserine focus on its binding affinity with various biological targets:
N-formyl-(S)-isoserine shares structural features with several other compounds. Here are some comparisons highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Isoserine | Amino Acid | Lacks the formyl group; naturally occurring. |
| N-formylglycine | Amino Acid Derivative | Contains a formyl group but lacks chirality. |
| Formamide | Simple Formamide | No chiral center; simpler structure than isoserine. |
| N-acetyl-L-serine | Acetylated Amino Acid | Acetyl group instead of formyl; different properties. |
N-formyl-(S)-isoserine's unique combination of chirality and functional groups makes it distinct from these similar compounds, particularly in its potential biological activities and applications in synthetic chemistry.
N-Formyl-(S)-isoserine is systematically named as (2S)-2-formamido-3-hydroxypropanoic acid, reflecting its β-amino acid backbone and formyl substitution. Its molecular formula, C₄H₇NO₄, arises from the addition of a formyl group (-CHO) to the amino terminus of (S)-isoserine (C₃H₇NO₃). The structural distinction from α-amino acids lies in the hydroxyl group at the β-position, which influences hydrogen-bonding patterns and conformational stability.
Table 1: Comparative Molecular Features of N-Formyl Amino Acids
The compound exhibits two chiral centers: the α-carbon (C2) adjacent to the carboxylic acid and the β-carbon (C3) bearing the hydroxyl group. The (S)-configuration at C2 ensures compatibility with L-amino acid-based peptide chains, while the hydroxyl group’s spatial arrangement modulates solubility and intermolecular interactions. X-ray crystallography of analogous structures, such as N-formylbenzamide, reveals planar amide bonds and intramolecular hydrogen networks that stabilize the conformation.
Unlike N-formyl-L-serine, which retains an α-hydroxyl group, N-formyl-(S)-isoserine’s β-hydroxyl group imposes distinct steric and electronic constraints. This difference alters reactivity in peptide coupling reactions, as demonstrated in the synthesis of β²,²-amino acids. Compared to bulkier derivatives like N-formyl-L-isoleucine, the smaller side chain of N-formyl-(S)-isoserine enhances conformational flexibility, making it suitable for constructing cyclic peptidomimetics.
Initial syntheses of N-formyl-(S)-isoserine relied on direct formylation of (S)-isoserine using formic acid or acetic-formic anhydride. However, these methods suffered from low yields (30–40%) due to competing O-formylation and racemization at the β-carbon. For instance, early attempts to isolate the compound from reaction mixtures often required tedious chromatography, limiting scalability.
A breakthrough emerged with the use of N,O-diformyl-(S)-isoserine intermediates, which undergo selective deformylation under basic conditions. Stirring N,O-diformyl-(S)-isoserine in methanol with aqueous sodium hydroxide (0.1 M) at 25°C for 24 hours yielded N-formyl-(S)-isoserine in 78% purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
The formyl group’s labile nature under acidic conditions spurred innovations in orthogonal protection schemes. Bicyclic N,O-acetal derivatives, synthesized via acid-catalyzed transcarbamoylation, enabled selective alkylation at the α-position without epimerization. For example, treatment of N-Boc-l-isoserine methyl ester with 2,2,3,3-tetramethoxybutane in the presence of p-toluenesulfonic acid produced a bicyclic intermediate, which was alkylated with methyl iodide to afford α-methyl-N-formyl-(S)-isoserine in 92% diastereomeric excess.
Table 2: Advancements in Protecting Group Strategies
These developments underscore the compound’s versatility in synthesizing enantiopure β²,²-amino acids, which are pivotal in designing protease inhibitors and antimicrobial agents.
Ammonium formate represents one of the most practical and environmentally benign approaches for the N-formylation of amino acid derivatives, including isoserine compounds [6] [7]. The mechanism involves the direct interaction of ammonium formate with amino acid ester hydrochlorides under mild reaction conditions, typically requiring reflux in acetonitrile for 8-12 hours [23]. Research has demonstrated that this method achieves excellent yields ranging from 70% to 98% for various amino acid derivatives [8].
The catalytic efficiency of ammonium formate-mediated reactions has been significantly enhanced through the incorporation of iron oxide nanoparticles (Fe₃O₄) in polyethylene glycol-400 medium [6] [7]. This heterogeneous catalytic system demonstrates remarkable activity and chemoselectivity, particularly for primary and secondary arylamines. The nano-Fe₃O₄ catalyst provides the advantage of easy recovery and reusability, making the process more sustainable.
Table 1: Ammonium Formate-Mediated N-Formylation Results
| Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) | Solvent |
|---|---|---|---|---|
| Glycine ethyl ester HCl | 12 | 82 | 91 | Acetonitrile |
| Alanine methyl ester HCl | 10 | 82 | 85 | Acetonitrile |
| Phenylalanine ethyl ester HCl | 8 | 82 | 88 | Acetonitrile |
| Leucine methyl ester HCl | 12 | 82 | 82 | Acetonitrile |
Data compiled from research findings on amino acid ester formylation [23]
The reaction mechanism proceeds through the formation of a transient ammonium-amino acid complex, followed by formyl group transfer and subsequent elimination of ammonia [8]. Importantly, this methodology has been demonstrated to proceed without racemization, making it particularly suitable for chiral amino acid derivatives such as N-formyl-(S)-isoserine [23].
Acetic formic anhydride serves as a highly efficient formylating agent for amino compounds, offering superior reactivity compared to formic acid alone [9] [10]. This mixed anhydride can be generated in situ through the reaction of formic acid with acetic anhydride at 0°C, or alternatively by treating sodium formate with acetyl chloride in anhydrous diethyl ether at 23-27°C [9].
The application of acetic formic anhydride in N-formylation reactions has been extensively studied, with particular emphasis on its use with silica gel support systems [10]. Under solvent-free conditions, the combination of formic acid and acetic anhydride over silica gel generates acetic formic anhydride in situ, providing an environmentally benign methodology for formylation reactions.
Table 2: Acetic Formic Anhydride Formylation Performance
| Substrate | Temperature (°C) | Time (min) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Aniline | 75-78 | 2 | 84 | 45-49 |
| 4-Nitroaniline | 60-62 | 2 | 73 | 189-92 |
| 2-Anisidine | 95-98 | 4 | 98 | 80-82 |
| 4-Toluidine | 70-72 | 2 | 82 | 50-52 |
Experimental results from acetic formic anhydride formylation studies [10]
The thermal stability of acetic formic anhydride becomes a critical consideration in reaction design, as the compound gradually decomposes above 60°C with carbon monoxide evolution [9]. This decomposition can be accelerated by impurities such as pyridine or residual acids, necessitating careful purification and storage protocols.
The utilization of hydrosilane/carbon dioxide catalytic systems represents an innovative approach to N-formylation, offering the advantage of using carbon dioxide as a renewable C1 feedstock [3] [11]. These systems operate through complex mechanistic pathways involving the initial formation of silyl formate intermediates, which subsequently react with amino substrates to yield N-formylated products.
Research has identified three distinct reaction pathways in hydrosilane/carbon dioxide systems: direct formoxysilane formation (pathway 1), amine-assisted formoxysilane formation (pathway 2), and silylcarbamate intermediate formation (pathway 3) [3] [14]. The predominant pathway depends significantly on the nucleophilicity of the amine substrate and the presence of catalytic species.
Table 3: Hydrosilane/Carbon Dioxide System Performance
| Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Tetrabutylammonium acetate | 80 | 1 | 95 | 88 |
| N-heterocyclic carbene | 100 | 5 | 92 | 85 |
| Iridium complex | 120 | 3 | 87 | 92 |
| Base-free conditions | 150 | 10 | 76 | 78 |
Compiled performance data for various hydrosilane/carbon dioxide catalytic systems [13] [16]
The reaction kinetics demonstrate strong dependence on amine basicity, with more basic amines forming stable carbamate salts that can alter the reaction pathway [3]. For less nucleophilic amines, the reaction proceeds primarily through formoxysilane intermediates, while strongly nucleophilic amines favor the silylcarbamate pathway [14].
The stability of tert-butyl ester protecting groups during N-formylation reactions represents a critical consideration in synthetic strategy development [15] [23]. Standard N-formylation methods often demonstrate incompatibility with tert-butyl groups, leading to ester cleavage under reaction conditions [23]. However, ammonium formate-mediated formylation has shown remarkable compatibility with tert-butyl ester functionalities.
Kinetic studies of tert-butyl formate hydrolysis reveal significant pH and temperature dependencies [15]. Under neutral conditions (pH 5-7), the neutral hydrolysis pathway predominates with a rate constant of 1.0 × 10⁻⁶ per second [15]. The activation energy for neutral hydrolysis measures 78 ± 5 kilojoules per mole, indicating moderate thermal stability under typical formylation conditions.
Table 4: Tert-Butyl Ester Stability Parameters
| pH Range | Hydrolysis Pathway | Rate Constant | Activation Energy (kJ/mol) | Half-life at 22°C |
|---|---|---|---|---|
| 5-7 | Neutral | 1.0 × 10⁻⁶ s⁻¹ | 78 ± 5 | 5 days |
| <3 | Acidic | 2.7 × 10⁻³ M⁻¹s⁻¹ | 59 ± 4 | 6 hours (pH 2, 4°C) |
| >9 | Basic | 1.7 M⁻¹s⁻¹ | 88 ± 11 | 8 minutes (pH 11) |
Hydrolysis kinetics data for tert-butyl ester groups under various conditions [15]
The compatibility of tert-butyl esters with formylation conditions has been successfully demonstrated in the synthesis of N-formyl glycine tert-butyl ester using ammonium formate, achieving good yields without ester cleavage [23]. This finding represents a significant advantage over other formylation methodologies that require anhydrous conditions and are incompatible with acid-labile protecting groups.
Prevention of racemization during N-formylation of chiral amino acids constitutes a fundamental requirement for maintaining stereochemical integrity [18] [20] [21]. Research has demonstrated that specific reaction conditions and reagent choices can effectively prevent epimerization during formylation processes.
The mechanism of racemization prevention involves avoiding conditions that promote alpha-hydrogen abstraction or carbanion formation adjacent to the chiral center [20]. Mild reaction conditions, appropriate choice of base, and controlled temperature profiles are essential factors in maintaining stereochemical purity.
Table 5: Racemization Prevention Strategies
| Strategy | Mechanism | Effectiveness | Optimal Conditions |
|---|---|---|---|
| Low temperature formylation | Reduced thermal racemization | High | <40°C, extended time |
| Neutral pH conditions | Minimized base-catalyzed racemization | Excellent | pH 6-8 |
| Transient protection | In situ silyl ester formation | Good | Silylating agents present |
| Rapid reaction kinetics | Reduced exposure time | Moderate | High concentration, catalysis |
Strategies for preventing racemization during amino acid formylation [20] [21]
Experimental validation of racemization prevention has been achieved through chiral high-performance liquid chromatography analysis, demonstrating retention of optical purity exceeding 98% under optimized conditions [4]. The use of ammonium formate in acetonitrile has proven particularly effective, maintaining the stereochemistry of chiral centers without detectable racemization [23].
Solvent selection profoundly influences the kinetics and efficiency of N-formylation reactions [2] [5] [27]. Systematic studies have evaluated various solvent systems, including protic solvents, aprotic polar solvents, and solvent-free conditions, to determine optimal reaction media for isoserine formylation.
Acetonitrile has emerged as the preferred solvent for ammonium formate-mediated formylations, providing excellent solubility for amino acid ester hydrochlorides while maintaining chemical inertness under reaction conditions [23]. Alternative solvents such as dimethyl sulfoxide, dimethylformamide, and toluene have shown varying degrees of success depending on the specific formylation methodology employed.
Table 6: Solvent Effects on N-Formylation Kinetics
| Solvent | Dielectric Constant | Reaction Rate (relative) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Acetonitrile | 37.5 | 1.00 | 91 | Excellent |
| Dimethyl sulfoxide | 46.7 | 0.85 | 87 | Good |
| Dimethylformamide | 36.7 | 0.72 | 83 | Good |
| Toluene | 2.38 | 0.45 | 78 | Moderate |
| Solvent-free | - | 1.25 | 89 | Excellent |
Comparative kinetic data for N-formylation in various solvents [2] [5]
The kinetic analysis reveals that polar aprotic solvents generally provide superior reaction rates due to their ability to stabilize ionic intermediates formed during the formylation process [27]. Solvent-free conditions, while offering environmental advantages, require careful temperature control to prevent substrate decomposition or side reactions.
Temperature optimization represents a critical parameter in achieving maximum yields while maintaining product quality in N-formylation reactions [19] [26] [33]. Systematic temperature studies have revealed complex relationships between reaction temperature, conversion rates, and product selectivity.
The temperature dependence of N-formylation reactions follows Arrhenius kinetics, with activation energies typically ranging from 45 to 85 kilojoules per mole depending on the specific methodology employed [26]. Lower temperatures favor selectivity but require extended reaction times, while elevated temperatures accelerate reactions but may compromise stereochemical integrity or promote side reactions.
Table 7: Temperature-Dependent Yield Optimization
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Side Products (%) |
|---|---|---|---|---|
| 40 | 24 | 65 | 62 | 3 |
| 60 | 12 | 85 | 81 | 4 |
| 80 | 6 | 95 | 89 | 6 |
| 100 | 3 | 98 | 85 | 13 |
| 120 | 1.5 | 99 | 78 | 21 |
Temperature optimization data for N-formylation reactions [26] [33]
The optimal temperature range for N-formyl-(S)-isoserine synthesis typically falls between 70-90°C, providing an effective balance between reaction rate and product quality [22]. Higher temperatures, while accelerating the reaction, lead to increased formation of side products and potential degradation of the desired formylated product [33].
Nuclear magnetic resonance spectroscopy serves as the cornerstone technique for structural characterization of N-formyl-(S)-isoserine, providing comprehensive information about the molecular framework and conformational dynamics. The compound systematically named as (2S)-2-formamido-3-hydroxypropanoic acid exhibits distinct spectroscopic signatures that differentiate it from conventional α-amino acid derivatives [2].
The ¹H nuclear magnetic resonance spectrum of N-formyl-(S)-isoserine displays characteristic resonances that reflect the unique β-amino acid backbone. The formyl proton typically appears as a sharp singlet in the downfield region at approximately δ 8.0-8.2 parts per million, consistent with the electron-withdrawing nature of the carbonyl group [3] [4]. This chemical shift pattern aligns with related N-formyl amino acid derivatives, where the formyl hydrogen experiences significant deshielding due to the adjacent carbonyl carbon [5] [6].
The methine proton adjacent to the hydroxyl group (H-2) resonates as a multiplet in the range of δ 4.0-4.3 parts per million, reflecting coupling interactions with both the adjacent methylene protons and the hydroxyl group. The diastereotopic methylene protons at the β-position exhibit distinct chemical shifts due to their proximity to both the chiral center and the amino group, typically appearing as a complex multiplet between δ 2.8-3.2 parts per million [7] [8].
¹³C nuclear magnetic resonance analysis reveals characteristic carbon environments that serve as definitive structural markers. The formyl carbonyl carbon appears at approximately δ 165-170 parts per million, displaying the typical downfield shift associated with amide carbonyls [9]. The carboxyl carbon resonates around δ 175-180 parts per million, consistent with carboxylic acid functionalities in amino acid systems. The chiral carbon bearing the hydroxyl group (C-2) typically appears at δ 70-75 parts per million, while the methylene carbon adjacent to the nitrogen atom exhibits chemical shifts in the range of δ 40-45 parts per million [8] [5].
Table 1: Characteristic ¹H and ¹³C Nuclear Magnetic Resonance Chemical Shifts for N-formyl-(S)-isoserine
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|---|
| Formyl H | 8.0-8.2 | - | s | - |
| Formyl C | - | 165-170 | - | - |
| H-2 (CHO) | 4.0-4.3 | 70-75 | m | J = 3-8 |
| H-3a,3b (CH₂N) | 2.8-3.2 | 40-45 | m | J = 12-16 |
| COOH | - | 175-180 | - | - |
| OH | 3.5-4.5 | - | br s | - |
| NH | 6.0-7.0 | - | br s | - |
The ¹H-¹³C correlation experiments, particularly heteronuclear single quantum coherence spectroscopy, provide unambiguous assignments of carbon-hydrogen connectivities. These two-dimensional experiments are essential for complete structural elucidation, especially in cases where signal overlap occurs in one-dimensional spectra [7] [8].
Temperature-dependent nuclear magnetic resonance studies reveal conformational dynamics related to the formyl group rotation. The restricted rotation around the carbon-nitrogen amide bond, characteristic of formamide derivatives, manifests as separate signals for cis and trans conformers at low temperatures [3]. This phenomenon provides insights into the conformational preferences and energy barriers associated with amide bond rotation in the N-formyl-(S)-isoserine system.
Infrared spectroscopy provides complementary structural information through the analysis of characteristic vibrational frequencies associated with the formyl and hydroxyl functional groups present in N-formyl-(S)-isoserine. The technique offers high sensitivity to hydrogen bonding patterns and conformational states, making it invaluable for understanding the solid-state structure and intermolecular interactions [10] [11].
The formyl carbonyl stretch represents one of the most diagnostic features in the infrared spectrum, typically appearing as a strong absorption band between 1650-1680 wavenumbers. This frequency range reflects the amide I character of the formyl group, with the exact position influenced by hydrogen bonding interactions and the electronic environment of the carbonyl group [12] [13]. The amide carbonyl frequency is characteristically lower than that of free aldehydes due to resonance stabilization and the electron-donating effect of the nitrogen atom.
The nitrogen-hydrogen stretch of the formyl amide group appears as a medium to strong absorption in the region of 3200-3400 wavenumbers. This band often exhibits broadening due to hydrogen bonding interactions, particularly in solid-state samples where intermolecular associations predominate [10] [14]. The frequency and bandwidth of this absorption provide valuable information about the strength and nature of hydrogen bonding networks in the crystalline state.
The hydroxyl stretch presents as a broad absorption centered around 3300-3500 wavenumbers, with the exact frequency and profile dependent on the extent of hydrogen bonding. In crystalline samples, the hydroxyl group participates in extensive hydrogen bonding networks, resulting in significant frequency shifts and band broadening compared to isolated hydroxyl groups [13] [15].
Table 2: Characteristic Infrared Absorption Frequencies for N-formyl-(S)-isoserine Functional Groups
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment | Hydrogen Bonding Effects |
|---|---|---|---|---|
| Formyl C=O | 1650-1680 | Strong | Amide I stretch | Frequency lowered by H-bonding |
| Carboxyl C=O | 1700-1740 | Strong | C=O stretch | Sensitive to dimeric association |
| N-H (amide) | 3200-3400 | Medium-Strong | N-H stretch | Broadened by H-bonding |
| O-H (hydroxyl) | 3300-3500 | Broad-Strong | O-H stretch | Extensively H-bonded |
| O-H (carboxyl) | 2500-3200 | Broad-Medium | O-H stretch | Dimeric carboxyl association |
| C-N (amide) | 1250-1350 | Medium | C-N stretch | Coupled with N-H bending |
| C-O (hydroxyl) | 1000-1100 | Medium | C-O stretch | Primary alcohol character |
The carboxyl group exhibits characteristic absorption patterns that differ significantly from simple carboxylic acids due to the presence of the adjacent hydroxyl group. The carboxyl carbonyl stretch typically appears at 1700-1740 wavenumbers, with the exact frequency influenced by intermolecular hydrogen bonding and the electronic effects of the hydroxyl substituent [13].
The carbon-nitrogen stretch of the formyl amide group appears as a medium intensity band between 1250-1350 wavenumbers, often coupled with nitrogen-hydrogen bending modes. This absorption provides information about the amide bond character and is sensitive to conformational changes around the carbon-nitrogen bond [12] [14].
Vibrational analysis in different phases reveals significant differences in hydrogen bonding patterns. Solution-state infrared spectroscopy in polar solvents shows frequency shifts compared to solid-state spectra, indicating disruption of intermolecular hydrogen bonding networks upon dissolution. The hydroxyl and amide stretches typically shift to higher frequencies in solution due to reduced hydrogen bonding interactions [11] [16].
Temperature-dependent infrared studies provide insights into conformational flexibility and hydrogen bonding dynamics. As temperature increases, bands associated with hydrogen-bonded species typically show frequency shifts and intensity changes, reflecting the dynamic nature of intermolecular associations. These studies are particularly valuable for understanding the thermal stability of hydrogen bonding networks in N-formyl-(S)-isoserine crystals [16].
X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of N-formyl-(S)-isoserine molecules in the solid state, revealing complex hydrogen bonding networks that govern crystal packing and stability. The technique enables precise determination of intermolecular distances, bond angles, and spatial relationships that are crucial for understanding the compound's physical properties [17] [18] [19].
The crystal structure of N-formyl-(S)-isoserine exhibits an extensive three-dimensional hydrogen bonding network that involves all available hydrogen bond donors and acceptors within the molecule. The formyl carbonyl oxygen serves as a primary hydrogen bond acceptor, forming interactions with both the amide nitrogen-hydrogen and the hydroxyl group hydrogen from neighboring molecules [20] [21]. These interactions typically occur at distances of 2.7-3.1 angstroms, consistent with moderate to strong hydrogen bonds.
The hydroxyl group at the β-position plays a central role in the hydrogen bonding architecture, functioning as both a donor and acceptor. The hydroxyl hydrogen forms directional hydrogen bonds with carboxyl oxygen atoms from adjacent molecules, creating extended chains or networks that propagate throughout the crystal structure [20] [22]. The hydroxyl oxygen simultaneously accepts hydrogen bonds from amide nitrogen-hydrogen groups, resulting in a complex three-dimensional connectivity pattern.
The carboxyl group exhibits typical hydrogen bonding behavior associated with amino acids, forming centrosymmetric dimeric associations through paired hydrogen bonds between carboxyl groups of neighboring molecules. These R₂²(8) motifs, characterized by eight-membered rings formed by four hydrogen bonds, represent energetically favorable arrangements that frequently occur in amino acid crystal structures [20] [21].
Table 3: Hydrogen Bonding Parameters in N-formyl-(S)-isoserine Crystal Structure
| Donor-Acceptor Pair | Distance (Å) | Angle (°) | Symmetry Operation | Network Type |
|---|---|---|---|---|
| N-H···O(formyl) | 2.85-2.95 | 165-175 | x+1, y, z | Chain |
| O-H(hydroxyl)···O(carboxyl) | 2.70-2.80 | 160-170 | -x+1, -y, -z+1 | Dimer |
| N-H···O(hydroxyl) | 2.90-3.05 | 150-165 | x, y+1, z | Sheet |
| O-H(carboxyl)···O(carboxyl) | 2.65-2.75 | 170-180 | -x, -y, -z | R₂²(8) motif |
| C-H(formyl)···O(carboxyl) | 3.20-3.35 | 135-150 | x-1, y, z | Weak interaction |
The formyl group participates in both conventional and non-conventional hydrogen bonding interactions. The formyl carbon-hydrogen, while typically considered a weak hydrogen bond donor, forms contacts with electronegative oxygen atoms at distances of 3.2-3.4 angstroms. These weak interactions contribute to the overall stability of the crystal structure and influence the molecular packing arrangement [23] [22].
The hydrogen bonding network creates distinct layers or channels within the crystal structure, with hydrophilic regions containing the hydrogen-bonded functional groups separated from hydrophobic regions formed by the carbon backbone. This amphiphilic packing arrangement is characteristic of amino acid derivatives and contributes to the anisotropic physical properties of the crystals [21] [22].
Water molecules, when present in hydrated crystal forms, integrate seamlessly into the hydrogen bonding network, often serving as bridging units that connect otherwise isolated hydrogen bonding motifs. The incorporation of water molecules can significantly alter the crystal packing and may lead to the formation of different polymorphic forms with distinct physical properties [20] [21].
The hydrogen bonding network exhibits remarkable stability across different temperature ranges, with structural studies at various temperatures showing minimal changes in the overall connectivity pattern. However, thermal motion increases with temperature, leading to increased atomic displacement parameters while maintaining the fundamental hydrogen bonding architecture [17] [23].
Crystallographic analysis of N-formyl-(S)-isoserine reveals significant conformational flexibility that reflects the compound's ability to adopt multiple low-energy conformations in response to packing constraints and intermolecular interactions. This flexibility is particularly pronounced around the formyl group rotation and the hydroxyl group orientation, both of which can accommodate different hydrogen bonding geometries [24] [25] [26].
The formyl group exhibits restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from amide resonance. Crystallographic evidence typically shows the formyl group in either a syn or anti conformation relative to the hydroxyl group, with the observed conformation determined by the optimal hydrogen bonding geometry within the crystal lattice [25] [27]. The dihedral angle defining this relationship typically ranges from 60° to 180°, depending on the specific packing arrangement.
The β-amino acid backbone demonstrates considerable flexibility compared to conventional α-amino acids, with the additional methylene group providing an extra degree of rotational freedom. This flexibility is evident in the variable torsion angles observed around the carbon-carbon and carbon-nitrogen bonds, which adapt to accommodate optimal intermolecular interactions while maintaining favorable intramolecular geometries [28] [24].
Table 4: Conformational Parameters and Flexibility Analysis
| Structural Parameter | Range of Values | Standard Deviation | Conformational Impact |
|---|---|---|---|
| Formyl C-N torsion | 60°-180° | ±15° | Hydrogen bonding geometry |
| Hydroxyl orientation | -120° to +120° | ±20° | Intermolecular interactions |
| β-Carbon pucker | -30° to +30° | ±8° | Backbone flexibility |
| N-C-C-O dihedral | 45°-75° | ±12° | Side chain conformation |
| Amide planarity | 0°-10° | ±3° | Resonance stabilization |
The hydroxyl group orientation exhibits significant variability depending on the hydrogen bonding environment. In different crystal forms or under varying conditions, the hydroxyl group can rotate to optimize interactions with neighboring molecules, leading to conformational polymorphism. This flexibility is crucial for the compound's ability to form different crystal structures with distinct physical properties [29] [25].
Analysis of atomic displacement parameters from temperature factor refinement reveals anisotropic thermal motion that correlates with conformational flexibility. Atoms involved in flexible regions of the molecule, particularly those in the formyl group and around the hydroxyl substituent, exhibit larger thermal ellipsoids indicating greater mobility [17] [23].
The conformational flexibility observed in the crystal structure has implications for solution-state behavior and biological activity. The ability to adopt multiple conformations allows N-formyl-(S)-isoserine to accommodate different binding sites and interaction partners, potentially contributing to its versatility in synthetic and biological applications [26] [27].
Comparative analysis with related amino acid derivatives reveals that the β-amino acid structure of N-formyl-(S)-isoserine provides enhanced conformational flexibility compared to conventional α-amino acids. This increased flexibility may contribute to unique biological properties and synthetic utility, making the compound valuable for peptide design and medicinal chemistry applications [28] [24].
Density functional theory calculations provide detailed insights into the tautomeric equilibria of N-formyl-(S)-isoserine, revealing the relative stabilities of different tautomeric forms and the energy barriers associated with interconversion processes. These computational studies complement experimental observations and offer predictive capabilities for understanding the compound's behavior under various conditions [30] [31] [32].
The primary tautomeric equilibrium in N-formyl-(S)-isoserine involves the potential migration of the hydroxyl proton to form alternative hydrogen bonding patterns or zwitterionic species. Density functional theory calculations using hybrid functionals such as B3LYP and M06-2X with extended basis sets reveal that the neutral form with the hydroxyl group intact represents the global energy minimum in the gas phase [31] [32].
Calculations at the B3LYP/6-311+G(d,p) level of theory indicate that the most stable conformer adopts an extended conformation with the formyl group oriented to minimize steric interactions with the hydroxyl substituent. The energy difference between major conformational isomers typically ranges from 0.5 to 3.0 kilocalories per mole, suggesting that multiple conformers may coexist at room temperature [24] [32].
Table 5: Density Functional Theory Results for N-formyl-(S)-isoserine Tautomers
| Tautomer/Conformer | Relative Energy (kcal/mol) | Dipole Moment (D) | Key Structural Features |
|---|---|---|---|
| Neutral (extended) | 0.00 | 3.2-3.6 | Optimal hydrogen bonding |
| Neutral (folded) | 1.2-1.8 | 2.8-3.1 | Intramolecular H-bond |
| Zwitterionic form | 8.5-12.0 | 5.5-7.2 | Charge separation |
| Enol tautomer | 15.2-18.5 | 4.1-4.8 | Rare tautomeric form |
| Rotational isomer | 0.8-2.4 | 3.0-3.5 | Formyl group rotation |
The zwitterionic tautomer, formed through proton transfer from the carboxyl group to the amino nitrogen, lies significantly higher in energy (8-12 kilocalories per mole) in the gas phase. However, solvation effects dramatically stabilize the zwitterionic form, making it competitive with or even more stable than the neutral form in polar solvents such as water [33] [34].
Solvent effects calculated using polarizable continuum model approaches reveal substantial stabilization of polar tautomeric forms in aqueous solution. The zwitterionic species benefits from enhanced solvation of the charged groups, with solvation energies of 15-20 kilocalories per mole reducing the relative energy gap between neutral and zwitterionic forms [33] [30].
The barrier for tautomeric interconversion involves proton transfer processes that typically require 20-30 kilocalories per mole of activation energy in the absence of catalysts. These barriers suggest that tautomeric equilibration occurs on relatively slow timescales under normal conditions, consistent with experimental observations of distinct tautomeric species [32] [34].
Time-dependent density functional theory calculations provide insights into electronic excitation energies and optical properties of different tautomeric forms. The neutral form typically exhibits lowest-energy electronic transitions in the ultraviolet region (200-250 nanometers), while zwitterionic forms may show red-shifted absorptions due to increased conjugation and charge-transfer character [31] [30].
Molecular dynamics simulations of N-formyl-(S)-isoserine in solvated systems provide dynamic perspectives on conformational behavior, solvation effects, and intermolecular interactions that complement static density functional theory calculations. These simulations reveal time-dependent phenomena and ensemble properties that are crucial for understanding the compound's behavior in biological and synthetic environments [33] [29].
Simulations employing classical force fields such as AMBER or CHARMM, with parameters specifically developed for amino acid derivatives, enable the study of microsecond timescale dynamics while maintaining computational efficiency. The force field parameters are typically validated against density functional theory calculations and experimental observables to ensure accurate representation of the molecular behavior [33] [26].
Aqueous solution simulations reveal extensive hydrogen bonding networks between N-formyl-(S)-isoserine and surrounding water molecules. The hydroxyl group and formyl carbonyl oxygen serve as primary hydration sites, with average coordination numbers of 2-3 water molecules per hydrogen bonding site. The carboxyl group forms particularly stable hydrogen bonds with water, contributing to the overall solvation stability [33] [29].
Table 6: Molecular Dynamics Simulation Results in Aqueous Solution
| Property | Value | Time Scale | Experimental Comparison |
|---|---|---|---|
| Hydration number | 12-15 water molecules | 100 ps | Consistent with osmometry |
| Conformer lifetime | 50-200 ps | ns simulation | NMR relaxation times |
| Diffusion coefficient | 8.5×10⁻⁶ cm²/s | μs simulation | Electrophoretic mobility |
| Hydrogen bond lifetime | 5-15 ps | ps simulation | Infrared spectroscopy |
| Rotational correlation time | 25-40 ps | ns simulation | NMR T₁ measurements |
The conformational flexibility observed in crystal structures is enhanced in solution, with rapid interconversion between different rotameric states around the formyl group and hydroxyl orientation. The barrier heights for these conformational transitions are reduced in solution due to solvent stabilization of transition states, leading to faster equilibration between conformers [29] [26].
Solvation dynamics simulations reveal the time scales for solvent reorganization around N-formyl-(S)-isoserine following perturbations such as conformational changes or electronic excitation. The initial inertial response occurs on femtosecond timescales, followed by diffusive reorganization on picosecond timescales, consistent with the general behavior of polar solutes in aqueous solution [33].
The simulations demonstrate temperature-dependent behavior, with increased conformational sampling and faster dynamics at elevated temperatures. The temperature dependence follows Arrhenius-type behavior for conformational transitions, with activation energies that correspond well to density functional theory calculations of rotational barriers [26] [27].
Comparison of simulations in different solvents reveals significant solvent-dependent behavior. In nonpolar solvents, N-formyl-(S)-isoserine adopts more compact conformations with intramolecular hydrogen bonding, while polar solvents favor extended conformations that maximize solvent-solute interactions. These findings have implications for understanding the compound's behavior in different synthetic and biological environments [33] [29].